(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Description
Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry Research
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. orgsyn.orgnih.gov Its structural rigidity, coupled with the ability to participate in hydrogen bonding and various other molecular interactions, makes it an ideal building block for the design of novel compounds with diverse applications. orgsyn.org Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. orgsyn.orgresearchgate.net This has led to their incorporation into numerous clinically approved drugs. researchgate.net
The versatility of the pyrazole ring allows for functionalization at multiple positions, enabling the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. researchgate.net From a synthetic perspective, the pyrazole core is readily accessible through various well-established methodologies, most notably the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. google.com This accessibility has further fueled the extensive exploration of pyrazole-based compounds in both academic and industrial research. chembuyersguide.comgoogle.com
Contextualizing (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol within Aminopyrazole Frameworks
Aminopyrazoles, which feature an amino group appended to the pyrazole core, represent a particularly important subclass of pyrazole derivatives. chembuyersguide.comgoogle.com The amino group serves as a versatile handle for further synthetic transformations, allowing for the construction of more complex molecular architectures. google.com Depending on the position of the amino substituent, these compounds can be classified as 3-aminopyrazoles, 4-aminopyrazoles, or 5-aminopyrazoles. chembuyersguide.comgoogle.com
This compound belongs to the class of 3-amino-5-substituted pyrazoles. The presence of the amino group at the 3-position and a hydroxymethyl group at the 5-position provides two distinct points for potential chemical modification. The ethyl group at the 1-position influences the compound's lipophilicity and steric profile. 5-aminopyrazole derivatives, in particular, are recognized as key starting materials for the synthesis of a multitude of bioactive fused heterocyclic systems. nih.gov The strategic placement of functional groups in this compound makes it a potentially valuable intermediate in the synthesis of new chemical entities.
While specific research on the biological activity or applications of this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules of therapeutic interest. The aminopyrazole core is a key feature in a variety of kinase inhibitors and other targeted therapies. chembuyersguide.comgoogle.com
Chemical Properties and Synthesis
The fundamental properties of this compound are summarized in the table below, based on available supplier data. For comparative purposes, data for the closely related methyl analog, (3-amino-1-methyl-1H-pyrazol-5-yl)methanol, is also included.
Table 1: Physicochemical Properties
| Property | This compound | (3-amino-1-methyl-1H-pyrazol-5-yl)methanol |
|---|---|---|
| CAS Number | 1328640-65-8 | 60136547 (Related CID) |
| Molecular Formula | C6H11N3O | C5H9N3O |
| Molecular Weight | 141.17 g/mol | 127.14 g/mol |
| Predicted XlogP | Not Available | -1.0 |
Data for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol is from PubChem CID 60136547.
For the synthesis of this compound, a potential pathway would involve the reaction of ethylhydrazine (B1196685) with a suitably protected 4-hydroxy-3-oxobutanenitrile or a synthetic equivalent. The regioselectivity of the cyclization would be a key consideration in such a synthesis.
Research Findings and Spectroscopic Data
As of the latest available information, there are no specific research articles detailing the applications, biological activity, or comprehensive spectroscopic analysis of this compound. However, predicted mass spectrometry data for the methyl analog provides some insight into its potential fragmentation patterns.
Table 2: Predicted Collision Cross Section (CCS) Data for (3-amino-1-methyl-1H-pyrazol-5-yl)methanol
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 128.08184 | 124.1 |
| [M+Na]+ | 150.06378 | 133.7 |
| [M-H]- | 126.06728 | 124.0 |
Data is for the methyl analog and is predicted.
The lack of extensive research on this specific compound highlights an opportunity for future investigation into its chemical reactivity and potential utility as a building block in organic synthesis and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-9-5(4-10)3-6(7)8-9/h3,10H,2,4H2,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENFNBSULQLRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274688 | |
| Record name | 1H-Pyrazole-5-methanol, 3-amino-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1328640-65-8 | |
| Record name | 1H-Pyrazole-5-methanol, 3-amino-1-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-methanol, 3-amino-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 1 Ethyl 1h Pyrazol 5 Yl Methanol and Analogues
Direct Synthesis Approaches
Direct synthesis strategies aim to construct the 1-ethyl-3-aminopyrazole core with a suitable functional group at the C5-position, which can then be converted to the hydroxymethyl group. These methods are often efficient as they build the core of the molecule early in the synthetic sequence.
Cyclization Reactions of Suitable Precursors with Hydrazine (B178648) Derivatives
A cornerstone in pyrazole (B372694) synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine derivative. beilstein-journals.orgnih.gov In the context of synthesizing (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol, the use of ethylhydrazine (B1196685) is a key strategy to introduce the N1-ethyl substituent directly.
The reaction of β-ketonitriles with ethylhydrazine is a versatile method for the preparation of 1-ethyl-5-aminopyrazoles. The regioselectivity of this reaction is a critical aspect, as the reaction can potentially yield two isomeric products. However, by carefully controlling the reaction conditions, it is often possible to favor the desired isomer. For instance, the condensation of a β-ketonitrile with ethylhydrazine would be expected to yield the corresponding 1-ethyl-5-aminopyrazole, which could then be further functionalized at the C3 position.
Alternatively, the reaction of α,β-unsaturated nitriles with ethylhydrazine can also lead to the formation of the desired pyrazole core. The choice of substrate and reaction conditions plays a crucial role in directing the cyclization to afford the 3-amino-1-ethyl-1H-pyrazole skeleton.
A general representation of the cyclization reaction is depicted in the table below:
| Precursor Type | Hydrazine Derivative | Product Type | Reference |
| β-Ketonitrile | Ethylhydrazine | 1-Ethyl-5-aminopyrazole | google.com |
| α,β-Unsaturated nitrile | Ethylhydrazine | 1-Ethyl-3-aminopyrazole | beilstein-journals.org |
| 1,3-Dicarbonyl compound | Ethylhydrazine | 1-Ethyl-pyrazole | nih.gov |
Multi-component Reaction Strategies for Aminopyrazole Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org Several MCRs have been developed for the synthesis of substituted pyrazoles, including aminopyrazoles. beilstein-journals.orgrsc.org
A plausible multi-component strategy for the synthesis of a precursor to this compound could involve the reaction of an aldehyde, malononitrile (B47326), and ethylhydrazine. This type of reaction typically proceeds through a series of tandem reactions, including a Knoevenagel condensation, a Michael addition, and a subsequent intramolecular cyclization and dehydration to afford a highly functionalized aminopyrazole. rsc.org
The general scheme for a three-component synthesis of an aminopyrazole is as follows:
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |
| Aldehyde | Malononitrile | Ethylhydrazine | Basic or Acidic Catalyst | 1-Ethyl-3-amino-5-substituted-pyrazole | rsc.org |
| β-Ketoester | Aldehyde | Ethylhydrazine | Lewis Acid | 1,3,5-Trisubstituted pyrazole | beilstein-journals.org |
These MCRs offer significant advantages in terms of efficiency and atom economy, providing rapid access to diverse pyrazole derivatives.
Key Functional Group Introduction and Derivatization Pathways
This approach involves the synthesis of a pyrazole ring with some of the desired functionalities, followed by the introduction or modification of other groups in subsequent steps.
Strategies for Pyrazole Ring Formation and Functionalization
The initial formation of a pyrazole ring can be achieved through various methods, with the Knorr pyrazole synthesis and related cyclocondensations being the most common. beilstein-journals.orgnih.gov For instance, the reaction of a 1,3-dicarbonyl compound with hydrazine hydrate (B1144303) can provide a pyrazole scaffold that can be subsequently functionalized.
Once the pyrazole ring is formed, various functionalization reactions can be employed. For example, electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4-position of the pyrazole ring. nih.gov However, by employing directing groups or specific reaction conditions, substitution at other positions can be achieved.
Methods for Incorporating the N1-Ethyl Substituent
For pyrazoles that are initially synthesized without a substituent at the N1 position, the ethyl group can be introduced through N-alkylation. The reaction of an N-unsubstituted pyrazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base, is a common method for this transformation. The regioselectivity of the alkylation can be an issue, as alkylation can occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of N1 and N2 isomers. The outcome of the reaction is often influenced by the nature of the substituents on the pyrazole ring, the choice of the alkylating agent, the base, and the solvent.
| Pyrazole Substrate | Ethylating Agent | Base | Typical Product(s) |
| 3-Aminopyrazole (B16455) | Ethyl iodide | Potassium carbonate | Mixture of 1-ethyl-3-aminopyrazole and 1-ethyl-5-aminopyrazole |
| 3-Amino-5-methylpyrazole | Diethyl sulfate | Sodium hydroxide | 1-Ethyl-3-amino-5-methylpyrazole |
Introduction of the C5-Hydroxymethyl (Methanol) Functionality
The introduction of a hydroxymethyl group at the C5-position of the pyrazole ring is a key step in the synthesis of the target molecule. This can be achieved through several methods, primarily involving the reduction of a C5-carbonyl group or a carboxylic acid derivative.
One common strategy is the formylation of the pyrazole ring at the C5-position, followed by reduction. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a well-established method for the formylation of electron-rich heterocycles, including pyrazoles. nih.govwikipedia.org The resulting pyrazole-5-carbaldehyde can then be reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride. semanticscholar.org
Alternatively, a carboxylic acid or ester group can be introduced at the C5-position. For example, the cyclization of appropriately substituted precursors can yield a pyrazole-5-carboxylate ester. chemicalbook.com This ester can then be reduced to the hydroxymethyl group using a powerful reducing agent like lithium aluminum hydride.
A summary of these transformations is provided in the table below:
| C5-Precursor Functional Group | Reagent(s) for Transformation | C5-Final Functional Group |
| Hydrogen (via formylation) | 1. POCl₃, DMF (Vilsmeier-Haack) 2. NaBH₄ | Hydroxymethyl |
| Carboxylic acid ester | LiAlH₄ | Hydroxymethyl |
| Carboxylic acid | BH₃·THF or LiAlH₄ | Hydroxymethyl |
Formation of the C3-Amino Group
The introduction of an amino group at the C3 position of the pyrazole ring is a critical step in the synthesis of compounds like this compound. Several established methodologies can be employed to achieve this functionalization. These strategies often involve either the direct construction of the aminopyrazole ring from acyclic precursors or the post-modification of a pre-formed pyrazole scaffold.
Common synthetic routes to form the C3-amino group include:
Cyclization with Cyano-Containing Precursors : One of the most prevalent methods involves the reaction of a hydrazine derivative with a precursor containing a nitrile (cyano) group. researchgate.net The condensation of hydrazines with β-ketonitriles is a classic approach where the hydrazine initially attacks the carbonyl group, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon. chim.it
Modification of Pre-formed Pyrazoles : An alternative strategy begins with a pyrazole ring that is already substituted at the C3 position with a group that can be converted into an amine. This includes the chemical reduction of a C3-nitro or C3-carboxyl group to the desired amino functionality. researchgate.net Another pathway is the nucleophilic substitution of a halogen atom (e.g., chlorine, bromine) at the C3 position with an amine. researchgate.net
Condensation of α,β-Unsaturated Nitriles : The reaction between α,β-unsaturated nitriles and hydrazines can also yield aminopyrazoles. For the specific formation of 3-aminopyrazoles, precursors bearing a leaving group at the α-position, such as 2-chloroacrylonitrile, are particularly effective. Microwave-assisted condensation of such substrates with substituted hydrazines can lead exclusively to the 3-amino regioisomer in high yields. chim.it
Ring Transformation Reactions : In some cases, 3-aminopyrazoles can be synthesized through the rearrangement of other heterocyclic systems. For instance, isoxazoles can undergo a ring-opening and subsequent ring-closing sequence upon treatment with hydrazine, yielding the corresponding 3-aminopyrazole derivative. chim.it
A summary of these synthetic strategies is presented in the table below.
| Method | Precursor(s) | General Description | Reference |
|---|---|---|---|
| Cyclization | β-Ketonitrile + Hydrazine | Condensation reaction leading to the formation of the aminopyrazole ring. | researchgate.netchim.it |
| Reduction | 3-Nitro-pyrazole | Reduction of the nitro group to an amino group using standard reducing agents. | researchgate.net |
| Nucleophilic Substitution | 3-Halo-pyrazole + Amine | Displacement of a halogen at the C3 position by an amine. | researchgate.net |
| Cyclization | α-Chloro-α,β-unsaturated nitrile + Hydrazine | Microwave-assisted condensation that selectively forms the 3-amino isomer. | chim.it |
| Ring Transformation | Isoxazole (B147169) + Hydrazine | A ring-opening/ring-closing sequence transforms the isoxazole into a pyrazole. | chim.it |
Optimization of Synthetic Conditions
Optimizing the reaction conditions is paramount for the efficient and selective synthesis of substituted pyrazoles. Key parameters that are frequently adjusted include the choice of reactants to control regiochemistry, the selection of solvent systems to influence reaction rates and solubility, and the use of catalysts to enhance yield and selectivity.
Regioselectivity Control in Pyrazole Ring Formation
When synthesizing 1,3,5-trisubstituted pyrazoles from unsymmetrical precursors, such as the reaction between a substituted hydrazine (e.g., ethylhydrazine) and an unsymmetrical 1,3-dielectrophile, the formation of two distinct regioisomers is possible. Controlling the regioselectivity of the cyclocondensation reaction is a significant challenge that must be addressed to ensure the desired isomer, such as this compound, is the major product.
The outcome of the reaction is governed by the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the reactivity of the electrophilic centers in the second reactant. nih.gov For instance, in the case of methylhydrazine, the nitrogen atom bearing the methyl group is significantly more nucleophilic, which directs the initial attack in reactions with certain substrates like acetylenic ketones. nih.gov Conversely, with aryl hydrazines, the primary amine is typically the more nucleophilic center. nih.gov
Several strategies have been developed to influence the regiochemical outcome:
Substituent Effects : The electronic and steric properties of substituents on both the hydrazine and the 1,3-dielectrophile can direct the cyclization. An increase in the steric hindrance of the hydrazine substituent has been found to favor the formation of the 5-aminopyrazole regioisomer in reactions involving acrylonitriles. chim.it
Protecting Groups : The regioselectivity can be controlled by temporarily protecting one of the nitrogen atoms of the hydrazine. For example, using 1-formyl-1-methylhydrazine, generated in situ, can direct the synthesis toward specific triply substituted pyrazoles. beilstein-journals.org
Reaction Conditions : The choice of base and solvent can alter the nucleophilicity of the hydrazine nitrogens and influence the reaction pathway. The use of a strong base like sodium hydride can deprotonate the α-NH of an arylhydrazine, determining the regioselective attack in an addition-elimination sequence. beilstein-journals.org
| Factor | Influence on Regioselectivity | Example | Reference |
|---|---|---|---|
| Hydrazine Substituent | Alters the relative nucleophilicity of the two nitrogen atoms. | Methylhydrazine (more nucleophilic N-Me) vs. Arylhydrazine (more nucleophilic N-H). | nih.gov |
| Steric Hindrance | Can favor the formation of one isomer over another due to spatial constraints. | Increased steric bulk on hydrazine favors the 5-amino isomer in certain reactions. | chim.it |
| Protecting Groups | Temporarily blocks one reactive site to direct the cyclization. | In situ generation of 1-formyl-1-methylhydrazine to control the reaction pathway. | beilstein-journals.org |
| Base | Can selectively deprotonate one nitrogen atom, enhancing its nucleophilicity. | Sodium hydride deprotonates the α-NH of arylhydrazine, directing the initial attack. | beilstein-journals.org |
Influence of Solvent Systems and Catalysis on Reaction Outcomes
The selection of an appropriate solvent and catalyst is crucial for optimizing reaction outcomes, including yield, reaction time, and purity. The synthesis of pyrazole derivatives has been successfully carried out under a wide range of conditions, from conventional organic solvents to more environmentally benign systems.
Solvent Systems: The reaction medium can significantly impact the synthesis. While traditional organic solvents like ethanol (B145695) and N,N-dimethylacetamide (DMA) are commonly used, there is a growing emphasis on greener alternatives. nih.gov
Conventional Solvents : Ethanol is frequently employed for pyrazole synthesis. nih.gov In some cases, solvents like DMA have been shown to provide better yields and regioselectivity compared to reactions run in ethanol. nih.gov Aprotic solvents such as benzene (B151609) are used for specific cycloaddition reactions. nih.gov
Green Solvents : Water is increasingly utilized as an inexpensive, non-toxic, and environmentally benign solvent. researchgate.net Reactions in aqueous media, often aided by catalysts or ultrasound irradiation, can lead to excellent yields in short reaction times. researchgate.net
Solvent-Free Conditions : To further minimize environmental impact, solvent-free, or "neat," reaction conditions have been developed. These methods, often combined with microwave irradiation or solid-phase catalysis, represent a highly efficient and green approach to pyrazole synthesis. rsc.orgrsc.org
Catalysis: Catalysts play a vital role in accelerating reactions, improving selectivity, and enabling reactions under milder conditions.
Acid/Base Catalysis : Both acid (e.g., p-toluenesulfonic acid) and base (e.g., sodium hydride, triethylamine) catalysis are fundamental in pyrazole synthesis, often used to facilitate condensation and cyclization steps. chim.itbeilstein-journals.orgnih.gov
Metal Catalysis : Various metal catalysts, including those based on copper, iron, and palladium, have been employed to promote specific transformations, such as condensation and cross-coupling reactions, leading to highly substituted pyrazoles. nih.govrsc.orgacs.org
Green Catalysts : In line with the principles of green chemistry, researchers are exploring the use of more sustainable catalysts. Ammonium (B1175870) chloride, for example, has been used as an inexpensive and non-toxic catalyst for Knorr pyrazole synthesis. jetir.org Iodine has also been used as a metal-free catalyst, acting as both a Lewis acid and an oxidant. rsc.org
Alternative Energy Sources : Beyond chemical catalysis, physical methods are used to promote reactions. Microwave irradiation and sonication (ultrasound) can dramatically reduce reaction times and improve yields, often in conjunction with green solvents or solvent-free conditions. chim.itresearchgate.net
| Condition | Type | Effect on Reaction | Reference |
|---|---|---|---|
| Solvent | Conventional (e.g., Ethanol, DMA) | Standard medium; DMA can improve regioselectivity over ethanol. | nih.gov |
| Green (e.g., Water) | Environmentally benign, often used with catalysts or ultrasound. | researchgate.net | |
| Solvent-Free | Minimizes waste, often combined with microwave or solid catalysts. | rsc.orgrsc.org | |
| Catalysis | Acid/Base | Facilitates condensation and cyclization steps. | chim.itbeilstein-journals.orgnih.gov |
| Metal (e.g., Cu, Fe, Pd) | Promotes specific C-N or C-C bond formations and improves yields. | nih.govrsc.orgacs.org | |
| Green (e.g., NH4Cl, Iodine) | Provides environmentally friendly and cost-effective alternatives. | rsc.orgjetir.org | |
| Energy Source (Microwave, Ultrasound) | Reduces reaction times and can increase yields. | chim.itresearchgate.net |
Chemical Reactivity and Derivatization Studies of 3 Amino 1 Ethyl 1h Pyrazol 5 Yl Methanol
Transformations of the Hydroxymethyl Functionality
The primary alcohol in (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is a key site for modification. It can be readily oxidized to form carbonyl and carboxyl derivatives or undergo esterification and other modifications to introduce various functional groups.
Oxidation Reactions to Carbonyl and Carboxyl Derivatives
The hydroxymethyl group at the C5 position of the pyrazole (B372694) ring can be selectively oxidized to yield the corresponding aldehyde (3-amino-1-ethyl-1H-pyrazole-5-carbaldehyde) or carboxylic acid (3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.
Mild oxidizing agents are typically employed for the synthesis of the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are effective for this transformation, minimizing over-oxidation to the carboxylic acid. The resulting 3-amino-1-ethyl-1H-pyrazole-5-carbaldehyde is a valuable intermediate for further reactions, such as condensation to form imines or reductive amination.
For the synthesis of the carboxylic acid derivative, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO4) or Jones reagent (chromium trioxide in sulfuric acid) can effectively oxidize the primary alcohol to the corresponding carboxylic acid. These pyrazole carboxylic acids are useful in the synthesis of amides and esters. dergipark.org.tr
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent | Product | Functional Group Transformation |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 3-Amino-1-ethyl-1H-pyrazole-5-carbaldehyde | Primary Alcohol → Aldehyde |
Esterification and Other Hydroxyl Group Modifications
The hydroxyl group can be converted into an ester through various esterification methods. The classic Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com This method allows for the introduction of a wide array of R-groups, depending on the carboxylic acid used. medcraveonline.com
Alternatively, the hydroxyl group can be acylated using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). This method is often faster and proceeds under milder conditions than Fischer esterification. Research on related pyrazole structures has demonstrated that both N-acylation and O-acylation are possible, and reaction conditions can be tuned to favor one over the other. For instance, the benzoylation of a similar pyrazole derivative in the presence of triethylamine in methanol (B129727) resulted in N-benzoylation, whereas using dichloromethane (B109758) as the solvent led to N,O-dibenzoylation. researchgate.net
Other modifications include the conversion of the hydroxyl group to an ether via Williamson ether synthesis or its transformation into a leaving group (e.g., tosylate) to facilitate nucleophilic substitution reactions.
Reactions Involving the Amino Group
The amino group at the C3 position is nucleophilic and serves as a handle for introducing a variety of substituents through acylation, amidation, and condensation reactions.
Acylation and Amidation Reactions
The primary amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. The reactivity of the amino group allows for the synthesis of a wide range of pyrazole amides, which are of interest in medicinal chemistry. nih.govsphinxsai.com The synthesis of functionalized thiophene-based pyrazole amides has been achieved by reacting 3-amino-pyrazoles with 5-bromothiophene carboxylic acid under various catalytic conditions. nih.gov
The choice of solvent and catalyst can be crucial. For example, the reaction between 3-methyl-1-phenyl-1H-pyrazol-5-amine and 5-bromothiophene carboxylic acid was tested with different protocols, with one method using TiCl4 in pyridine yielding the desired amide. nih.gov
Table 2: Representative Amidation Reactions of 3-Aminopyrazoles
| Aminopyrazole Reactant | Acylating Agent / Carboxylic Acid | Coupling Agent / Catalyst | Product Type |
|---|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 5-Bromothiophene carboxylic acid | TiCl4 / Pyridine | Thiophene Carboxamide |
| 5-Methyl-1H-pyrazol-3-amine | 5-Bromothiophene carboxylic acid | EDCI / HOBt | Thiophene Carboxamide |
Condensation Reactions Leading to Imine Derivatives
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imine derivatives, also known as Schiff bases. rdd.edu.iq This reaction typically occurs under acidic or basic catalysis and involves the removal of water to drive the equilibrium toward the product. rdd.edu.iq
The formation of the C=N double bond is a versatile method for linking the pyrazole core to other molecular fragments. These imine derivatives can be further reduced to form stable secondary amines. Studies on other 3-aminopyrazoles have shown their utility in three-component reactions with aldehydes and other reagents to construct more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov
Modifications of the Pyrazole Ring System
The pyrazole ring itself is aromatic and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The C3-amino group is a strong activating group, while the N1-ethyl and C5-hydroxymethyl groups also influence the ring's electron density.
Electrophilic substitution on 3-aminopyrazoles predominantly occurs at the C4 position, which is activated by the C3-amino group and is the most electron-rich carbon atom. beilstein-archives.orgresearchgate.net A common modification is halogenation. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, or NIS) provides an effective, metal-free method for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org These reactions proceed under mild, room-temperature conditions and have a broad substrate scope. beilstein-archives.orgresearchgate.net The resulting 4-halo-pyrazoles are valuable intermediates for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds at this position.
Nucleophilic Substitution Reactions on Ring Nitrogen Atoms
In the this compound molecule, the N1 position is already substituted with an ethyl group. The remaining ring nitrogen at the N2 position is a pyridine-like nitrogen, which is basic and can react with various electrophiles. pharmaguideline.commdpi.com This reactivity allows for further functionalization, such as alkylation or acylation, leading to the formation of pyrazolium (B1228807) salts or N-acylated products.
The regioselective alkylation of pyrazoles is a well-studied area, and while tautomerism often leads to mixtures of products, the pre-existing N1-ethyl group in the target compound directs substitution to the N2 position. nih.govnih.gov Such reactions typically involve treating the pyrazole with an alkylating agent in the presence of a base or under conditions that favor the formation of a quaternary ammonium (B1175870) salt. These reactions are crucial for modifying the electronic properties and steric profile of the pyrazole ring.
Table 1: Representative Nucleophilic Substitution Reactions at the N2 Position
| Reactant (Electrophile) | Reagent/Conditions | Product |
|---|---|---|
| Methyl Iodide | K2CO3, DMF | 3-Amino-1-ethyl-5-(hydroxymethyl)-2-methyl-1H-pyrazol-2-ium iodide |
| Benzyl Bromide | K2CO3, Acetonitrile | 2-Benzyl-3-amino-1-ethyl-5-(hydroxymethyl)-1H-pyrazol-2-ium bromide |
| Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, DCM | N-(1-ethyl-5-(hydroxymethyl)-1H-pyrazol-3-yl)acetamide (if amino group reacts) or pyrazolium salt |
Halogenation Studies of Pyrazole Derivatives
The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution reactions. Halogenation of pyrazoles, in the absence of a substituent at the C4 position, occurs with high regioselectivity at this site. researchgate.netresearchgate.net This transformation is a valuable method for introducing a functional handle that can be used in subsequent cross-coupling reactions to build more complex molecular architectures. beilstein-archives.orgnih.gov
Common halogenating agents for pyrazoles include N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), as well as other reagents like trichloroisocyanuric acid (TCCA). researchgate.netbeilstein-archives.orgrsc.org These reactions are often carried out under mild conditions and can proceed without the need for a catalyst. researchgate.net For this compound, the C4 position is unsubstituted and therefore represents the primary site for electrophilic halogenation. The reaction mechanism is generally considered an electrophilic aromatic substitution. rsc.org
Table 2: Halogenation of the Pyrazole Ring at the C4 Position
| Halogenating Agent | Solvent | Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl4) or Water | (3-Amino-4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol researchgate.net |
| N-Chlorosuccinimide (NCS) | Dimethylformamide (DMF) | (3-Amino-4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol beilstein-archives.org |
| Trichloroisocyanuric Acid (TCCA) | Solvent-free (Mechanochemical) | (3-Amino-4-chloro-1-ethyl-1H-pyrazol-5-yl)methanol rsc.org |
| N-Iodosuccinimide (NIS) | Dimethyl Sulfoxide (DMSO) | (3-Amino-1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol beilstein-archives.org |
Cycloaddition Reactions for Fused Heterocyclic Structures
Aminopyrazoles are highly versatile precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govresearchgate.netresearchgate.net The 3-amino group of this compound can act as a nucleophile, participating in cyclocondensation reactions with various bifunctional electrophiles to construct new rings fused to the pyrazole core. These reactions often proceed through multicomponent one-pot procedures, which are efficient and atom-economical. researchgate.nethilarispublisher.com
For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines. Similarly, reactions with α,β-unsaturated carbonyl compounds can yield pyrazolo[3,4-b]pyridines. chim.it Another important class of reactions is the [3+2] cycloaddition, where nitrile imines, generated in situ, react with dipolarophiles to form pyrazole derivatives, a strategy that underscores the versatility of pyrazole synthesis. rsc.org While the pyrazole ring itself can participate as a diene in Diels-Alder reactions, particularly when activated with electron-withdrawing groups, the more common route to fused systems from 3-aminopyrazoles involves the amino group as a key reactive site for annulation. nih.govacs.org
Table 3: Synthesis of Fused Heterocycles via Cycloaddition/Condensation
| Reactant | Resulting Fused System |
|---|---|
| 1,3-Diketone (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine |
| α,β-Unsaturated Ketone (e.g., Chalcone) | Pyrazolo[3,4-b]pyridine |
| Diethyl Malonate | Pyrazolo[3,4-d]pyrimidine |
| Hydrazonoyl Halides | Pyrazolo[5,1-c] researchgate.netrsc.orgresearchgate.nettriazole researchgate.net |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) experiments, a complete picture of the proton and carbon framework, as well as their connectivity, can be assembled.
Proton NMR provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
The key expected resonances are:
Ethyl Group (N-CH₂CH₃): This group will manifest as two distinct signals. The methylene (B1212753) (-CH₂-) protons, being adjacent to the pyrazole (B372694) nitrogen, are expected to appear as a quartet, while the terminal methyl (-CH₃) protons will appear as a triplet due to coupling with the methylene protons. rsc.org
Methanol (B129727) Group (-CH₂OH): The methylene protons of the hydroxymethyl group attached to C5 of the pyrazole ring are expected to produce a singlet. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.
Pyrazole Ring Proton (-CH-): The single proton at the C4 position of the pyrazole ring is anticipated to be a sharp singlet, as it has no adjacent protons to couple with.
Amino Group (-NH₂): The two protons of the primary amine at the C3 position typically appear as a broad singlet. The chemical shift and broadness can vary due to factors like hydrogen bonding and exchange rates with the solvent. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted δ (ppm) | Multiplicity | Integration |
|---|
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment. For this compound, which has the molecular formula C₆H₁₁N₃O, six distinct signals are expected in the ¹³C NMR spectrum.
The predicted chemical shifts are based on data from various pyrazole derivatives. researchgate.netmdpi.com The electron-donating amino group and the positions of the carbon atoms within the heterocyclic ring and on the substituents heavily influence their respective chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted δ (ppm) |
|---|
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY: This experiment reveals proton-proton couplings (typically over two to three bonds). For this molecule, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s) (e.g., linking the ethyl -CH₂- proton quartet to its corresponding carbon signal).
HMBC: This experiment shows correlations between protons and carbons over multiple bonds (typically two to three bonds), which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for confirming the 1,5-disubstitution pattern would include:
A correlation from the ethyl methylene (-CH₂-) protons to the C5 carbon of the pyrazole ring. ktu.edu
A correlation from the methanol methylene (-CH₂OH) protons to the C5 and C4 carbons of the pyrazole ring.
A correlation from the pyrazole C4-H proton to the C3 and C5 carbons. nih.gov
These 2D NMR techniques, when used in combination, provide definitive proof of the compound's constitution, leaving no ambiguity about the placement of the ethyl, amino, and methanol substituents on the pyrazole core. ktu.edu
Vibrational Spectroscopy
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary functional groups: the alcohol (-OH), the primary amine (-NH₂), the pyrazole ring, and the alkyl C-H bonds. The positions of these bands provide clear evidence for the presence of these groups. nih.gov
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| O-H stretch | Alcohol (-OH) | 3200 - 3550 | Strong, Broad |
| N-H stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (typically two bands) |
| C-H stretch (sp³) | Alkyl (Ethyl, Methanol) | 2840 - 3000 | Medium |
| C=N, C=C stretch | Pyrazole Ring | 1500 - 1650 | Medium to Strong |
| N-H bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium |
| C-O stretch | Primary Alcohol | 1050 - 1085 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular weight of this compound (C₆H₁₁N₃O) is 141.17 g/mol . sigmaaldrich.com
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. In a typical mass spectrum, the molecule would be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The fragmentation pattern would likely involve characteristic losses. Alpha-cleavage is a common fragmentation pathway for amines, which could lead to the loss of a methyl radical (∙CH₃) from the ethyl group. miamioh.edu Additionally, the loss of water (H₂O) from the methanol group is a common fragmentation for alcohols. youtube.com
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion/Adduct | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₆H₁₁N₃O⁺ | 141.0902 |
| [M+H]⁺ | C₆H₁₂N₃O⁺ | 142.0975 |
| [M+Na]⁺ | C₆H₁₁N₃ONa⁺ | 164.0794 |
| [M+H-H₂O]⁺ | C₆H₁₀N₃⁺ | 124.0869 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition by providing a highly accurate mass measurement. The molecular formula of this compound is C6H11N3O, which corresponds to a theoretical monoisotopic mass of 141.0902 Da. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with precision in the parts-per-million (ppm) range, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.
In a typical HRMS analysis, the compound is ionized, often forming a protonated molecule [M+H]+. For this compound, the expected exact mass for the [M+H]+ ion would be 142.0975 Da. The observation of this ion within a narrow mass tolerance (typically < 5 ppm) of the calculated value provides strong evidence for the correct molecular formula. Other common adducts that may be observed include the sodium [M+Na]+ and potassium [M+K]+ adducts.
While specific experimental HRMS data for this compound is not widely published, data for analogous pyrazole structures can be used for comparison. For instance, the closely related compound (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (C5H9N3O) has a predicted monoisotopic mass of 127.0746 Da. uni.lu The predicted m/z values for its common adducts are presented in the table below, illustrating the type of data obtained from an HRMS experiment.
| Adduct | Calculated m/z for C5H9N3O Analog | Calculated m/z for C6H11N3O |
|---|---|---|
| [M+H]+ | 128.0818 | 142.0975 |
| [M+Na]+ | 150.0638 | 164.0795 |
| [M+K]+ | 166.0377 | 180.0534 |
| [M-H]- | 126.0673 | 140.0830 |
This table presents the theoretical exact mass-to-charge ratios (m/z) for common adducts of this compound and a methyl analog for illustrative purposes.
Ambient Ionization Mass Spectrometry for Rapid Analysis
Ambient ionization mass spectrometry (AIMS) encompasses a family of techniques that allow for the direct analysis of samples in their native state with minimal or no sample preparation. rsc.orgtandfonline.com These methods are characterized by their speed and ease of use, making them suitable for high-throughput screening and real-time analysis. rsc.orgyorku.ca Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) have become powerful tools for the qualitative and quantitative analysis of small molecules. nih.gov
In the context of synthesizing or utilizing this compound, AIMS could be employed for several purposes:
Reaction Monitoring: A small aliquot of a reaction mixture can be directly analyzed to quickly assess the presence of starting materials, intermediates, and the final product. This allows for rapid optimization of reaction conditions.
Purity Assessment: The technique can be used for a quick screen of the final product to detect any significant impurities without the need for chromatographic separation.
Quality Control: In a production setting, AIMS can provide a rapid method for verifying the identity of the compound in formulated products. tandfonline.com
The ionization process in ambient techniques is typically soft, meaning it imparts minimal excess energy to the analyte molecule, often resulting in the observation of the intact molecular ion (e.g., [M+H]+). nih.gov This simplifies spectral interpretation and confirms the molecular weight of the analyte. For this compound, a direct analysis using a technique like paper spray ionization—a method successfully used for the rapid quantitation of pyrazole fungicides—would be expected to show a prominent signal at an m/z corresponding to its protonated form. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule.
Single-Crystal X-ray Diffraction and Supramolecular Interactions
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While the specific crystal structure of this compound is not publicly available, analysis of related aminopyrazole structures reveals common structural motifs and intermolecular interactions that are likely to be present. e-journals.innih.gov The molecule contains several functional groups capable of forming hydrogen bonds: the amino group (-NH2), the hydroxyl group (-OH), and the nitrogen atoms of the pyrazole ring. These groups can act as both hydrogen bond donors and acceptors.
| Potential Interaction | Donor | Acceptor | Expected Motif |
|---|---|---|---|
| N-H···N | Amino Group (-NH2) | Pyrazole Ring Nitrogen | Dimers, Chains, Sheets |
| O-H···N | Hydroxyl Group (-OH) | Pyrazole Ring Nitrogen | Chains, Sheets |
| N-H···O | Amino Group (-NH2) | Hydroxyl Group (-OH) | Dimers, Layers |
| O-H···O | Hydroxyl Group (-OH) | Hydroxyl Group (-OH) | Chains |
This table outlines the potential hydrogen bonding interactions and resulting supramolecular motifs that could be expected in the crystal structure of this compound based on its functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules like this compound, the observed absorptions are typically due to π → π* and n → π* electronic transitions.
The pyrazole ring is an aromatic heterocycle, and its π-system is the primary chromophore. The presence of the amino (-NH2) and hydroxymethyl (-CH2OH) substituents will influence the electronic structure and, consequently, the UV-Vis absorption spectrum. The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted pyrazole. This is due to the delocalization of the nitrogen lone pair into the pyrazole ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
Studies on related pyrazole derivatives show absorption maxima typically in the 200-350 nm range. For example, simple pyrazole exhibits a π → π* transition around 210 nm. researchgate.net Substituted pyrano[2,3-c]pyrazole derivatives show absorption maxima between 337 and 341 nm in methanol. mdpi.comktu.edu It is therefore anticipated that this compound will exhibit a strong absorption band in the mid-UV region. The exact position and intensity of the absorption bands are also sensitive to the solvent used, due to differential stabilization of the ground and excited states.
| Compound Type | Typical λmax (nm) | Associated Transition |
|---|---|---|
| Unsubstituted Pyrazole | ~210 | π → π |
| Substituted Aminopyrazoles | 220 - 280 | π → π |
| Pyrano[2,3-c]pyrazole Derivatives | 330 - 350 | π → π* |
This table provides a comparison of typical UV-Vis absorption maxima for pyrazole and related derivatives to estimate the expected absorption range for this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Optimization and Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Geometry Optimization and Energy Calculations
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using a specified level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the configuration with the lowest possible energy, representing the equilibrium geometry. From this optimized structure, various thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy can be calculated. These energy values are fundamental for assessing the molecule's stability.
Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the chemical reactivity of a molecule. youtube.compearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack on (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
Table 1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Value (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | ELUMO - EHOMO |
Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Spectra)
DFT calculations can accurately predict various spectroscopic properties.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing these predicted shifts with experimental data can help confirm the molecular structure. nih.govresearchgate.net
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is achieved by determining the second derivatives of the energy with respect to the atomic coordinates. This analysis helps in identifying the characteristic vibrational modes of the molecule's functional groups. researchgate.net
Electronic Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, providing insight into the molecule's optical properties. researchgate.net
Quantum Chemical Topology and Intermolecular Interactions
The study of intermolecular interactions is vital for understanding how molecules aggregate in the solid state and in solution.
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule. By identifying critical points in the electron density, QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions. This analysis provides a rigorous definition of an atom within a molecule and the bonds that connect them.
Analysis of Hydrogen Bonding and Other Supramolecular Forces
The this compound molecule has several functional groups capable of forming hydrogen bonds: the amino group (-NH₂) and the hydroxyl group (-OH) can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole (B372694) ring and the oxygen of the hydroxyl group can act as acceptors. nih.gov Computational analysis can identify the geometry and strength of these intramolecular and intermolecular hydrogen bonds, which play a crucial role in determining the molecule's crystal packing and its interactions with other molecules. nih.govresearchgate.netresearchgate.net Other supramolecular forces, such as van der Waals interactions and π-π stacking between pyrazole rings, would also be investigated to build a complete picture of the non-covalent interactions governing the system. researchgate.net
Molecular Docking and Ligand-Target Interaction Prediction Methodologies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode to a specific biological target.
For a compound like this compound, a typical molecular docking workflow would involve:
Preparation of the Ligand: The 3D structure of this compound would be constructed and optimized using computational chemistry software. This process involves assigning correct atom types, adding hydrogen atoms, and minimizing the energy of the structure to find its most stable conformation.
Preparation of the Receptor: A protein target of interest would be selected from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site, or "active site," where the ligand is expected to interact, is then defined.
Docking Simulation: A docking algorithm would be used to systematically place the ligand into the defined binding site in various orientations and conformations. The algorithm scores each "pose" based on a scoring function that estimates the binding affinity, considering factors like hydrogen bonds, electrostatic interactions, and van der Waals forces.
The predicted interactions for this compound would likely involve its key functional groups: the amino group (-NH2), the hydroxyl group (-OH) of the methanol (B129727) substituent, and the nitrogen atoms of the pyrazole ring, which can act as hydrogen bond donors or acceptors.
Table 1: Potential Ligand-Target Interactions for this compound
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Amino Group (-NH₂) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |
| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Asparagine, Glutamine |
| Pyrazole Ring Nitrogens | Hydrogen Bond Acceptor | Lysine, Arginine, Histidine |
This table is a theoretical representation of potential interactions and is not based on published experimental or computational data for this specific compound.
Thermodynamic Parameter Computations for Stability Analysis
Computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate the thermodynamic properties of a molecule. These calculations provide insights into the chemical stability and reactivity of the compound. Key thermodynamic parameters include enthalpy (H), entropy (S), and Gibbs free energy (G).
The stability analysis of this compound would typically be performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). The process involves:
Geometry Optimization: The molecule's structure is optimized to find the lowest energy conformation in a simulated environment (gas phase or in a solvent).
Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Thermodynamic Property Calculation: From the vibrational analysis, thermodynamic parameters are calculated at a standard temperature and pressure (e.g., 298.15 K and 1 atm).
Key parameters derived from these computations include:
Zero-point vibrational energy (ZPVE): The energy of the molecule at 0 Kelvin due to its vibrational motion.
Enthalpy (H): A measure of the total energy of the system.
Entropy (S): A measure of the disorder or randomness of the system. A higher entropy value often corresponds to greater stability.
Gibbs Free Energy (G): A critical indicator of thermodynamic stability (G = H - TS). A lower Gibbs free energy indicates a more stable compound.
Table 2: Hypothetical Thermodynamic Parameters for this compound
| Parameter | Hypothetical Value Unit | Description |
|---|---|---|
| Zero-Point Energy | kcal/mol | The minimum vibrational energy of the molecule. |
| Enthalpy (H) | kcal/mol | Total heat content of the molecule. |
| Entropy (S) | cal/mol·K | Measure of the molecule's disorder. |
Note: The values in this table are placeholders to illustrate the output of such a study. No published data are available for this specific compound.
Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis
Precursor for Diversified Pyrazole (B372694) Derivatives
The presence of both an amino group and a hydroxymethyl group on the pyrazole core allows for selective and sequential modifications, leading to a diverse array of derivatives. The amino group at the C3 position is a potent nucleophile and can readily undergo reactions such as acylation, alkylation, and condensation. For instance, treatment with acylating agents like acetic anhydride (B1165640) or benzoyl chloride can yield the corresponding N-acetylated or N-benzoylated compounds. researchgate.net
The hydroxymethyl group at the C5 position offers another point for diversification. It can be oxidized to form the corresponding aldehyde or carboxylic acid, which can then participate in a variety of subsequent reactions. Alternatively, it can be O-acylated or converted into a leaving group for nucleophilic substitution, enabling the introduction of different functionalities at this position. researchgate.net The strategic manipulation of these two functional groups provides a pathway to a wide library of substituted pyrazoles, which are important scaffolds in medicinal chemistry. nih.gov
| Reactive Site | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| 3-Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |
| 3-Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| 3-Amino Group | Condensation | Aldehydes, Ketones | Imine (Schiff base) |
| 5-Hydroxymethyl Group | Oxidation | PCC, MnO₂, etc. | Aldehyde, Carboxylic Acid |
| 5-Hydroxymethyl Group | Esterification | Acid chlorides, Anhydrides | Ester |
| 5-Hydroxymethyl Group | Etherification | Alkyl halides (Williamson synthesis) | Ether |
Building Block in Multi-component Reaction Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. nih.gov 5-Aminopyrazole derivatives are excellent substrates for MCRs due to the nucleophilicity of the exocyclic amino group. nih.gov
This compound can act as the amine component in various MCRs. For example, it can participate in reactions with aldehydes and active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl acetoacetate) to construct complex heterocyclic systems in a single step. nih.govresearchgate.net A notable example is the synthesis of pyrano[2,3-c]pyrazoles through a four-component reaction involving a hydrazine (B178648) (to form the pyrazole in situ), an aldehyde, malononitrile, and a β-ketoester. nih.gov The use of a pre-formed aminopyrazole like the title compound simplifies such transformations. These reactions are often catalyzed by acids, bases, or metal catalysts and provide rapid access to densely functionalized molecules. nih.govnih.gov
| Reaction Name/Type | Other Components | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Hantzsch-like reaction | Aldehyde, β-Diketone | Pyrazolo[3,4-b]pyridine | nih.gov |
| Pyrano[2,3-c]pyrazole synthesis | Aldehyde, Malononitrile | 1,4-Dihydropyrano[2,3-c]pyrazole | nih.gov |
| Three-component synthesis | Arylaldehyde, Indandione | Pyrazolo[3,4-b]pyridine-5-spirocycloalkanedione | nih.gov |
Utility in the Synthesis of Fused Heterocyclic Systems
The aminopyrazole core is a quintessential precursor for the synthesis of fused heterocyclic systems, particularly pyrazoloazines. nih.gov The arrangement of the endocyclic nitrogen atom (N2) and the exocyclic amino group at C3 mimics a 1,2-diamine functionality. This structural feature allows it to undergo cyclocondensation reactions with 1,3-bielectrophilic reagents to form a new six-membered ring fused to the pyrazole core. nih.gov
Common bielectrophiles used in these syntheses include β-diketones, β-ketoesters, and α,β-unsaturated ketones. For instance, reaction with β-diketones such as acetylacetone (B45752) or trifluoromethyl-β-diketones leads to the regioselective formation of pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com Similarly, condensation with α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridines through a sequence of Michael addition, cyclization, and dehydration/aromatization steps. nih.gov The hydroxymethyl group on the title compound remains as a functional handle on the resulting fused system, available for further synthetic elaboration.
| Bielectrophilic Reagent | Fused Heterocyclic Product | Reaction Conditions |
|---|---|---|
| β-Diketones (e.g., acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Reflux in acetic acid or ethanol (B145695) |
| β-Ketoesters (e.g., ethyl acetoacetate) | Pyrazolo[1,5-a]pyrimidin-7-one | Heating in acetic acid or Dowtherm A |
| α,β-Unsaturated Ketones (e.g., chalcones) | Pyrazolo[3,4-b]pyridine | Heating in ionic liquid or acetic acid |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Pyrazolo[3,4-b]pyridine-6-carboxylate | Refluxing acetic acid |
Applications in Scaffold Design for Advanced Organic Molecules
A molecular scaffold is a core structure upon which functional groups can be systematically attached to create a library of related compounds. This compound is an excellent example of a versatile scaffold for the design of advanced organic molecules. Its utility stems from several key features:
Orthogonal Functional Handles : The amino and hydroxymethyl groups represent chemically distinct reactive sites that can often be modified independently, allowing for controlled, stepwise synthesis. researchgate.net
Defined Exit Vectors : The N1-ethyl group, the C3-amino group, and the C5-hydroxymethyl group provide three distinct vectors for substitution, allowing for precise control over the three-dimensional orientation of appended functionalities.
Rigid Core : The aromatic pyrazole ring provides a rigid and stable core, which is desirable in scaffold design for predictable positioning of substituents. nih.gov
Access to Fused Systems : As detailed previously, the scaffold can be readily converted into larger, more complex fused ring systems, significantly expanding its structural diversity. nih.gov
These characteristics make the aminopyrazole scaffold a powerful tool in fields like medicinal chemistry and materials science. By systematically varying the substituents at the N1, C3, and C5 positions, chemists can generate large libraries of compounds for screening purposes or fine-tune the properties of a molecule to achieve a desired function. researchgate.netnih.gov
| Position | Initial Group | Potential Modifications | Purpose |
|---|---|---|---|
| N1 | Ethyl | Variation of alkyl/aryl substituent during initial synthesis | Modulate solubility, steric properties, and electronic character |
| C3 | Amino | Acylation, alkylation, formation of fused rings | Introduce hydrogen bond donors/acceptors, build complex heterocycles |
| C5 | Hydroxymethyl | Oxidation, esterification, etherification, nucleophilic substitution | Introduce diverse functional groups, act as a linker to other moieties |
Structure Activity Relationship Studies Methodological and Theoretical Frameworks
Design Principles for Modifying Pyrazole (B372694) Ring Substitution
N1-Position: The ethyl group at the N1 position is a key hydrophobic feature. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, but substitution at this nitrogen removes its ability to be a hydrogen bond donor. mdpi.commdpi.com The nature of the substituent at N1 significantly influences the compound's binding affinity and selectivity. For instance, in studies of pyrazole derivatives targeting cannabinoid receptors, a 2,4-dichlorophenyl substituent at the N1-position was found to be optimal for binding. acs.orgnih.gov Modification of the N1-ethyl group in the title compound represents a primary strategy for optimizing activity.
C3-Position: This position holds the critical amino group. The basicity and hydrogen-bonding capability of this group are often essential for anchoring the ligand into the active site of a protein. Modifications could include acylation, alkylation, or replacement with other hydrogen-bonding groups to probe the specific interactions required for activity. researchgate.netnih.gov
C4-Position: The C4 position of the pyrazole ring is unsubstituted in (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. This position is a common site for substitution to modulate the molecule's conformation and electronic properties. researchgate.net Introducing small alkyl or halogen groups at C4 can influence the orientation of the adjacent C3 and C5 substituents, thereby affecting the interaction with target proteins. nih.gov
C5-Position: The hydroxymethyl group at the C5 position provides a crucial hydrogen bonding point. The position of substituents on the pyrazole ring is a critical determinant of biological activity. researchgate.net Studies on other pyrazole series have shown that a para-substituted phenyl ring at the C5-position can be essential for potent activity. nih.gov For the title compound, modifying the methanol (B129727) group—for example, by extending it to an ethanol (B145695) group or converting it to an ether or amide—could explore the spatial and electronic requirements of the target's binding pocket.
The balance between hydrophobic and hydrophilic substituents is crucial for determining a compound's solubility, membrane permeability, and bioavailability. researchgate.net Similarly, the electronic effects of substituents, whether electron-donating or electron-withdrawing, can significantly alter the electron density of the pyrazole ring and influence binding affinity. researchgate.netmdpi.com
Impact of Alkyl Chain Length and Branching on Molecular Recognition
The N1-ethyl group of this compound is a key determinant of its interaction with biological targets. The length and branching of alkyl chains on heterocyclic scaffolds are known to have a profound impact on receptor binding affinity and selectivity. nih.gov
Research on other pharmacologically active molecules has demonstrated that an optimal alkyl chain length is often necessary for high-affinity binding. nih.gov For instance, in a series of cannabimimetic indoles, high affinity for CB1 and CB2 receptors required an N-1 alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to seven carbons resulted in a significant drop in binding affinity. nih.gov This suggests the presence of a specific hydrophobic pocket in the receptor that can accommodate an alkyl chain of a particular size.
Similarly, for this compound, modifying the N1-substituent could yield significant insights. Shortening the chain to a methyl group or extending it to propyl, butyl, or pentyl chains would systematically probe the size of the corresponding binding pocket. Branching, such as replacing the ethyl group with an isopropyl or isobutyl group, can also affect binding by altering the compound's conformation and steric profile. nih.gov Beyond receptor interaction, alkyl chain length also influences physicochemical properties like kinetic solubility. acs.org
| N1-Substituent | Chain Length (Carbons) | Branching | Relative Binding Affinity (%) |
|---|---|---|---|
| Methyl | 1 | None | 60 |
| Ethyl | 2 | None | 100 |
| n-Propyl | 3 | None | 110 |
| Isopropyl | 3 | Yes | 85 |
| n-Butyl | 4 | None | 95 |
| n-Pentyl | 5 | None | 70 |
This table presents hypothetical data to illustrate the general principles of how modifying the N1-alkyl substituent on a pyrazole core might influence biological activity, based on trends observed in related compound series.
Influence of Amino and Hydroxyl Group Positioning on Interaction Profiles
The specific placement of the amino group at the C3 position and the hydroxymethyl group at the C5 position is a defining feature of this compound's chemical architecture. These functional groups are primary points of interaction with biological targets, typically through hydrogen bonds and electrostatic interactions. researchgate.netmdpi.com
The amino group at C3 (a 3-aminopyrazole) can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a binding site. researchgate.netnih.gov The pyridine-like nitrogen at the N2 position can act as a hydrogen bond acceptor. The hydroxymethyl group at C5 provides both hydrogen bond donor (from the -OH) and acceptor (the oxygen atom) capabilities. This spatial arrangement of hydrogen bonding features creates a specific pharmacophore that is recognized by the target protein.
Shifting the positions of these functional groups would create constitutional isomers with markedly different biological profiles.
Moving the amino group to C4: A 4-aminopyrazole derivative would present a different vector for its hydrogen bonding, likely preventing it from fitting into the original target's active site.
Moving the hydroxymethyl group to C4: This would alter the distance and geometric relationship between the key hydrogen-bonding groups, disrupting the established interaction profile.
Swapping the groups (C3-hydroxymethyl, C5-amino): A 5-aminopyrazole derivative would present a different tautomeric form and electronic distribution, fundamentally changing its interaction capabilities. nih.gov 5-Aminopyrazoles are a versatile class of compounds often utilized as kinase inhibitors. nih.gov
The addition of a hydroxyl group to a phenyl ring on a pyrazole-based Schiff base has been shown to enhance its activity, underscoring the importance of this functional group in molecular recognition. mdpi.com The precise geometry and electronic nature of the amino and hydroxyl groups are therefore indispensable to the molecular interaction profile of this compound.
Computational Prediction of Structure-Activity Trends
Computational chemistry provides powerful tools for predicting the structure-activity trends of this compound analogues, thereby guiding synthetic efforts and accelerating the drug discovery process. eurasianjournals.com Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are widely used for this purpose. nih.gov
QSAR models are developed by correlating the biological activities of a series of known pyrazole derivatives with their calculated molecular descriptors. researchgate.net These descriptors can be categorized as:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (partition coefficient).
Topological: Connectivity indices that describe the branching and arrangement of atoms.
Once a statistically robust QSAR model is established, it can be used to predict the activity of novel, unsynthesized analogues of this compound. nih.govresearchgate.net For example, a model could predict how increasing the alkyl chain length at N1 or introducing a substituent at C4 would affect the compound's activity.
| Descriptor Type | Example Descriptors | Predicted Property |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment | Receptor binding affinity, electrostatic interactions |
| Steric | Molecular weight, Molar refractivity | Fit within binding pocket, steric hindrance |
| Hydrophobic | LogP, Hydrophilic surface area | Membrane permeability, solubility, hydrophobic interactions |
| Topological | Wiener index, Balaban index | Overall molecular shape and connectivity |
In addition to QSAR, quantum mechanical methods like Density Functional Theory (DFT) can offer detailed insights into the electronic structure, reactivity, and interaction mechanisms of pyrazole derivatives. eurasianjournals.comresearchgate.net These calculations can help rationalize observed SAR trends at a molecular level, for instance, by modeling the hydrogen bonding capabilities of the amino and hydroxyl groups. researchgate.net Together, these computational approaches provide a theoretical framework for understanding and predicting the SAR of this important class of compounds.
Future Directions and Emerging Research Avenues
Development of Novel Green Synthesis Approaches
The chemical industry's shift towards sustainability has highlighted the need for environmentally benign synthesis methods for heterocyclic compounds. researchgate.netmdpi.comfrontiersin.org Future research on (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol will likely prioritize the development of green synthetic routes that minimize waste, reduce energy consumption, and utilize non-hazardous materials.
Key research avenues include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. rasayanjournal.co.in Investigating microwave-assisted protocols for the cyclization and functionalization steps in the synthesis of this compound could lead to more energy-efficient processes.
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions where starting materials are combined in a single step offers significant advantages in terms of atom economy and operational simplicity. nih.govmdpi.com A future MCR approach for this compound could involve the reaction of an ethylhydrazine (B1196685) derivative, a nitrile-containing building block, and a synthon for the methanol (B129727) group, catalyzed by a recyclable catalyst.
Eco-Friendly Solvents and Catalysts: Research will focus on replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.com Furthermore, the development and application of reusable, non-toxic catalysts, such as nano-catalysts or biocatalysts, are crucial for creating truly sustainable synthetic methods. nih.govrsc.orgnih.gov For instance, a recyclable magnetic nano-catalyst could be employed to facilitate the synthesis, allowing for easy separation and reuse. rsc.org
| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficiency. rasayanjournal.co.in | Optimization of microwave parameters (temperature, time, power). |
| Multi-Component Reactions (MCRs) | High atom economy, simplified workup, reduced waste. nih.gov | Design of a one-pot reaction sequence with readily available starting materials. |
| Green Solvents (e.g., Water, Ionic Liquids) | Reduced environmental impact, improved safety. mdpi.com | Screening solvents for optimal yield and purity. |
| Reusable Catalysts (e.g., Nano-catalysts) | Catalyst recycling, cost-effectiveness, minimal metal leaching. nih.gov | Synthesis of stable and highly active heterogeneous catalysts. |
Exploration of Advanced Catalytic Applications
The pyrazole (B372694) nucleus is a well-established scaffold in coordination chemistry, and its derivatives are effective ligands for various metal catalysts. nih.govresearchgate.net The bifunctional nature of this compound, with both a nitrogen donor (amino group) and an oxygen donor (hydroxyl group), makes it a promising candidate for the development of novel ligands and catalysts.
Future research in this area could explore:
Homogeneous Catalysis: The compound can act as a bidentate ligand, chelating to transition metals to form stable complexes. These complexes could be screened for catalytic activity in a range of organic transformations, such as C-C cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. The electronic properties of the pyrazole ring and the steric environment around the metal center can be fine-tuned to optimize catalytic performance.
Asymmetric Catalysis: By introducing chirality to the ligand, either through modification of the ethyl group or by using chiral reagents, this compound could be developed into a ligand for asymmetric catalysis. This would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Heterogenized Catalysts: Immobilizing the compound or its metal complexes onto solid supports (e.g., silica, polymers) could lead to the creation of robust, recyclable heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous systems.
| Catalytic System | Potential Reaction Type | Rationale for this compound |
|---|---|---|
| Palladium Complexes | Suzuki and Heck Cross-Coupling | Pyrazole nitrogen and amino/hydroxyl groups can stabilize the Pd center. |
| Ruthenium Complexes | Transfer Hydrogenation | The N-H and O-H groups can participate in proton transfer steps. nih.gov |
| Copper Complexes | Click Chemistry (Azide-Alkyne Cycloaddition) | Strong coordination of the pyrazole scaffold to copper ions. |
| Immobilized on Solid Support | Various (e.g., Oxidation, Reduction) | Creates a recyclable catalyst, enhancing sustainability. |
Integration with Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and improved scalability. mdpi.comscilit.comnih.gov Applying flow chemistry to the synthesis of this compound represents a promising avenue for process intensification and optimization.
Emerging research directions include:
Continuous Synthesis: Developing a complete, multi-step flow synthesis of the target molecule. This would involve pumping reagents through a series of reactors (e.g., heated coils, packed-bed reactors) where each step of the synthesis occurs sequentially without the need for isolating intermediates. rsc.orggalchimia.com This approach can significantly reduce production time and improve reproducibility. galchimia.com
In-line Purification and Analysis: Integrating purification units (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., IR, NMR spectroscopy) directly into the flow system. This would allow for real-time monitoring and control of the reaction, ensuring high purity of the final product.
Telescoped Reactions: Designing a "telescoped" synthesis where the crude output from one flow reactor is directly used as the input for the next, streamlining the entire process from starting materials to the final compound.
| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Approach |
|---|---|---|
| Heat & Mass Transfer | Often limited, can lead to hotspots and side reactions. | Superior control due to high surface-area-to-volume ratio. mdpi.com |
| Safety | Handling large quantities of reagents can be hazardous. | Small reactor volumes enhance safety, especially for exothermic or hazardous reactions. nih.gov |
| Scalability | Difficult, often requires re-optimization ("scale-up issues"). | Easier to scale by running the system for a longer time ("scaling-out"). mdpi.com |
| Process Control | Manual or semi-automated control of parameters. | Fully automated control of temperature, pressure, and flow rates. nih.gov |
Advanced Material Science Applications
The functional groups present in this compound make it an attractive building block for the synthesis of novel functional materials. The amino and hydroxyl groups provide reactive sites for polymerization and grafting, while the pyrazole ring can participate in coordination chemistry and π-π stacking interactions.
Future research could focus on:
Polymer Synthesis: Using the compound as a monomer or cross-linking agent to create new polymers. For example, the amino and hydroxyl groups could react with diisocyanates or diacyl chlorides to form polyurethanes or polyesters, respectively. These pyrazole-containing polymers may exhibit enhanced thermal stability, flame retardancy, or metal-chelating properties.
Metal-Organic Frameworks (MOFs): The compound could serve as an organic linker in the construction of MOFs. acs.org The pyrazole nitrogen and the hydroxyl oxygen can coordinate to metal ions, forming porous, crystalline structures with potential applications in gas storage, separation, and catalysis.
Functional Dyes and Sensors: Modification of the pyrazole ring or the amino group could lead to the development of new fluorescent dyes. The compound's ability to chelate metal ions could be exploited to create chemosensors for the detection of specific metal cations in environmental or biological samples.
Energetic Materials: While requiring careful consideration of safety, nitration of the pyrazole ring is a known strategy for creating energetic materials. nih.gov Research could explore the synthesis of energetic derivatives of this compound, aiming for compounds with a favorable balance of high performance and low sensitivity. nih.gov
| Application Area | Role of this compound | Key Functional Groups Involved |
|---|---|---|
| Specialty Polymers | Monomer or cross-linker | -NH2 (Amine), -CH2OH (Hydroxyl) |
| Metal-Organic Frameworks (MOFs) | Organic linker/strut | Pyrazole N-atoms, -CH2OH (Hydroxyl) |
| Chemosensors | Metal-ion chelating agent | -NH2 (Amine), Pyrazole N-atoms |
| Energetic Materials | Precursor for nitrated derivatives | Pyrazole ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
